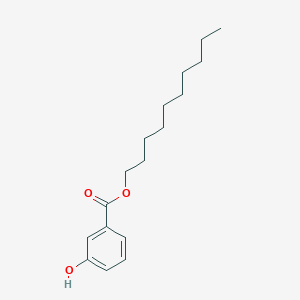
Decyl 3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 3-hydroxybenzoate is an ester compound formed from decanol and 3-hydroxybenzoic acid. It is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. The compound is characterized by its aromatic ring and long alkyl chain, which contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl 3-hydroxybenzoate can be synthesized through esterification, where decanol reacts with 3-hydroxybenzoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated, and the ester is separated from the unreacted materials and by-products through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Decyl 3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Mechanism of Action
The mechanism of action of decyl 3-hydroxybenzoate involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The aromatic ring can interact with proteins through π-π interactions, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
- Methyl 3-hydroxybenzoate
- Ethyl 3-hydroxybenzoate
- Propyl 3-hydroxybenzoate
Comparison: Decyl 3-hydroxybenzoate is unique due to its long alkyl chain, which imparts greater hydrophobicity compared to its shorter-chain analogs. This property makes it more suitable for applications requiring lipid solubility, such as in cosmetics and pharmaceuticals. Additionally, the longer chain length can enhance its stability and effectiveness as a UV filter in sunscreens .
Properties
CAS No. |
137043-95-9 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
decyl 3-hydroxybenzoate |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-13-20-17(19)15-11-10-12-16(18)14-15/h10-12,14,18H,2-9,13H2,1H3 |
InChI Key |
AYHFBUYPXIMOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















